molecular formula C10H13NO B097631 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- CAS No. 19158-90-8

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Cat. No.: B097631
CAS No.: 19158-90-8
M. Wt: 163.22 g/mol
InChI Key: ILJDAFPFCCVDKU-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- is a bicyclic organic compound featuring a benzopyran scaffold with a primary amine moiety, making it a privileged structure in medicinal chemistry. Its fused ring system provides molecular rigidity, which can enhance binding affinity to biological targets, while the aminomethyl group serves as a key handle for further chemical derivatization and optimization of drug-like properties. This scaffold is recognized for its potential in developing bioactive molecules, particularly in central nervous system (CNS)-targeted therapies and gastrointestinal protectants . Researchers value this compound as a critical precursor in the synthesis of spirocyclic ligands for sigma (σ) receptors . Sigma receptors are promising drug targets for various neurological disorders, neuropathic pain, and cancer . By serving as a building block for these spirocyclic structures, this amine helps define the spatial distance between pharmacophoric elements, which is crucial for achieving high receptor affinity and selectivity . Furthermore, derivatives of the 1H-2-Benzopyran core have been explored for their significant pharmacological activities. Scientific literature reports that related compounds demonstrate potent anti-inflammatory and antiulcer (gastroprotective) effects, showing efficacy in animal models when chemically modified into orally active prodrugs . Additional research on structurally similar 3-phenyl-1H-2-benzopyran compounds has identified potent and selective agonists for dopamine D1 receptors, indicating potential application in Parkinson's disease research . The versatility of the 1H-2-Benzopyran-1-methanamine core makes it a valuable and flexible intermediate for drug discovery programs aimed at these and other therapeutic areas.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJDAFPFCCVDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940796
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19158-90-8
Record name 3,4-Dihydro-1H-2-benzopyran-1-methanamine
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Record name 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-
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Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine
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Record name (3,4-dihydro-1H-isochromen-1-ylmethyl)amine
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Biological Activity

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as chroman-1-amine, is a compound of significant interest in organic chemistry and medicinal research due to its unique structure and potential biological activities. This compound features a fused benzene and pyran ring with a methanamine group, which contributes to its reactivity and biological properties. Research has indicated that it may exhibit various biological activities, including enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular structure of 1H-2-benzopyran-1-methanamine, 3,4-dihydro- is characterized by the following features:

  • Benzopyran Core : The compound belongs to the benzopyran family, which is known for diverse biological activities.
  • Methanamine Group : This functional group enhances the compound's reactivity.
  • Dihydro Configuration : The presence of the dihydro configuration at positions 3 and 4 affects its interaction with biological targets.

Biological Activities

Research has shown that 1H-2-benzopyran-1-methanamine, 3,4-dihydro- may possess several biological activities:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential for this compound as well.
  • Antimicrobial Properties : Studies indicate that derivatives of this compound may exhibit antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
CoumarinAnticoagulant
AtovaquoneAntiparasitic
3-HydroxyflavoneAntioxidant and anticancer

The mechanism of action for 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to observed biological effects. Detailed studies on binding affinity and selectivity are essential for understanding its full mechanism.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antioxidant Activity : A study demonstrated that benzopyran derivatives exhibited significant antioxidant activity in vitro, suggesting potential health benefits related to oxidative stress reduction.
  • Antimicrobial Study : Research indicated that certain benzopyran derivatives showed promising antibacterial activity against Gram-positive bacteria, highlighting their potential use in treating infections.
  • Enzyme Inhibition Study : Investigations into enzyme inhibition revealed that some derivatives could effectively inhibit key enzymes involved in disease processes, making them candidates for drug development.

Synthesis and Applications

The synthesis of 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, typically involves multiple steps:

  • Formation of the benzopyran core.
  • Introduction of the methanamine group.
  • Functionalization with other substituents to enhance biological activity.

This compound has potential applications in various fields:

  • Medicinal Chemistry : As a building block for developing new therapeutic agents.
  • Material Science : In the synthesis of novel materials with specific functionalities.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Features
1H-2-Benzopyran-1-methanamine, 3,4-dihydro- Not explicitly provided Likely C₁₁H₁₅NO Methanamine at 1-position Hypothesized to exhibit basicity due to amine group; potential CNS activity.
(1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine 2089255-03-6 C₁₁H₁₅NO Methyl group at 1-position + methanamine Higher lipophilicity due to methyl group; sold as a research chemical .
1H-2-Benzopyran-1-ol, 3,4-dihydro- 95033-78-6 C₉H₁₀O₂ Hydroxyl group at 1-position Increased hydrophilicity; potential use in plant extracts or pharmaceuticals .
2H-1-Benzopyran-4-amine, 3,4-dihydro- 53981-38-7 C₉H₁₁NO Amine group at 4-position Positional isomer; possible differences in receptor binding or reactivity .

Physicochemical Properties

  • Molecular Weight and Polarity: The methyl-substituted analog (CAS 2089255-03-6) has a molecular weight of 177.24 g/mol, while the hydroxyl analog (CAS 95033-78-6) is lighter (162.18 g/mol). The amine group in the target compound may increase polarity compared to methyl or hydroxyl substituents. The positional isomer (CAS 53981-38-7) has a molecular formula of C₉H₁₁NO, suggesting lower molecular weight (149.19 g/mol) and altered steric effects due to the amine at position 4 .
  • Synthetic Pathways: –3 describe the synthesis of pyran-2-one derivatives via reactions with amines or thiols.

Data Tables

Table 1: Structural Comparison of Benzopyran Derivatives

Feature Target Compound Methyl-Substituted Analog Hydroxyl Analog Positional Isomer
Core Structure 3,4-dihydro-1H-2-benzopyran 3,4-dihydro-1H-2-benzopyran 3,4-dihydro-1H-2-benzopyran 3,4-dihydro-2H-1-benzopyran
Substituent Position 1-position (methanamine) 1-position (methyl + methanamine) 1-position (hydroxyl) 4-position (amine)
Molecular Weight ~177 (estimated) 177.24 162.18 149.19

Preparation Methods

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey Reagent/CatalystYield (%)AdvantagesLimitations
Reductive Amination3-Keto-benzopyranLiAlH₄61–92High regioselectivityMoisture-sensitive conditions
Aldehyde CondensationBenzopyran-dioneAcetic acid76Scalable, green solventsRequires acid-stable intermediates
Borane ReductionKeto-esterBH₃·SMe₂70–85Selective reductionHigh catalyst cost

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Reductive Amination

During LiAlH₄-mediated reduction, over-reduction of the benzopyran ring to tetrahydro derivatives is a common side reaction. This is mitigated by:

  • Low-Temperature Modifications : Conducting reductions at −10°C suppresses ring saturation.

  • Solvent Polarity : Ethers (e.g., THF) stabilize intermediates better than protic solvents.

Stereochemical Control in Aldehyde Condensation

The Z-configuration of intermediate II is critical for subsequent rearrangement. Stereoselectivity is achieved via:

  • Trans-Cyclohexyl Preference : Bulky 4-(4-chlorophenyl) groups favor equatorial positioning, guiding methylidene addition.

  • Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, promoting conjugate addition.

Industrial-Scale Adaptations and Challenges

Continuous Flow Synthesis

Recent advancements explore continuous flow systems for keto-ester reductions, enhancing throughput and safety. For example, BH₃·SMe₂ is introduced via precision pumps, minimizing exothermic risks.

Purification Challenges

Crystallization remains a bottleneck. Patent data highlight isopropanol/water mixtures as effective antisolvents for isolating high-purity 1H-2-benzopyran-1-methanamine derivatives (≥98% HPLC) .

Q & A

Q. What are the primary synthetic routes for 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-?

  • Methodological Answer: Synthesis typically involves organic reactions such as cyclization of substituted phenethylamine derivatives or reductive amination of ketones. For example, one approach may use a benzopyran scaffold with methanamine substitution via catalytic hydrogenation or acid-mediated ring closure. Reaction optimization should focus on solvent choice (e.g., ethanol or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd/C for hydrogenation) to improve yield and purity .
  • Key Parameters to Monitor:
  • Reaction progress via TLC or HPLC.
  • Post-synthesis purification using column chromatography or recrystallization.

Q. How is the compound structurally characterized in experimental settings?

  • Methodological Answer: Structural confirmation relies on spectroscopic techniques:
  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to verify benzopyran ring protons (δ 6.5–7.5 ppm) and methanamine CH2_2-NH2_2 groups (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS): Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy: Identify amine N-H stretches (~3300 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .

Q. What safety protocols are critical during handling?

  • Methodological Answer: Based on GHS hazard classifications (acute toxicity, skin/eye irritation):
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Storage: Keep in airtight containers under inert gas (N2_2 or Ar) at −20°C to prevent degradation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Strategies include:
  • Differential Scanning Calorimetry (DSC): Compare melting endotherms to assess crystallinity.
  • HPLC-PDA: Quantify impurities (>98% purity threshold) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
  • Solubility Studies: Perform shake-flask experiments in buffered solutions (pH 1–10) to map pH-dependent solubility .

Q. What experimental designs improve stability during long-term storage?

  • Methodological Answer: Stability depends on environmental factors:
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Light Sensitivity: Use amber vials to prevent photodegradation; assess under ICH Q1B guidelines.
  • Oxidative Stability: Add antioxidants (e.g., BHT) or use inert atmospheres during storage .

Q. How are degradation products analyzed under stress conditions (e.g., heat, hydrolysis)?

  • Methodological Answer: Forced degradation studies involve:
  • Acidic/Basic Hydrolysis: Reflux in 0.1M HCl/NaOH (70°C, 24h) and identify products via LC-MS.
  • Oxidative Stress: Treat with 3% H2_2O2_2 at 25°C for 48h.
  • Thermal Degradation: Heat at 100°C for 72h.
    Use high-resolution MS and NMR to elucidate degradation pathways (e.g., ring-opening or amine oxidation) .

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